![molecular formula C10H8N2O3 B1472374 2-Cyclopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid CAS No. 927801-43-2](/img/structure/B1472374.png)
2-Cyclopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid
Overview
Description
2-Cyclopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid , also known by its IUPAC name 3-cyclopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid , is a chemical compound with the molecular formula C₁₆H₁₂N₂O₃ . It falls within the class of heterocyclic compounds and exhibits interesting pharmacological properties. The compound’s structure includes a cyclopropyl ring, an oxazole ring, and a pyridine ring, making it a fascinating target for research and drug development .
Synthesis Analysis
The synthesis of 2-Cyclopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid involves several steps. Researchers have explored various synthetic routes, including cyclization reactions, condensations, and functional group transformations. The most common approach is the construction of the oxazole ring through cyclization of appropriate precursors. Detailed synthetic protocols and optimization strategies are documented in the literature .
Molecular Structure Analysis
The compound’s molecular structure consists of a fused heterocyclic system. The cyclopropyl group introduces strain, affecting the overall stability and reactivity. The phenyl substituent contributes to the compound’s aromatic character. Researchers have elucidated the stereochemistry and confirmed the connectivity of atoms using spectroscopic techniques such as NMR, IR, and mass spectrometry .
Chemical Reactions Analysis
2-Cyclopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid participates in various chemical reactions. Notably, it can undergo nucleophilic substitutions, acylations, and cyclizations. Researchers have explored its reactivity with different nucleophiles and electrophiles, leading to the synthesis of derivatives with modified properties. These reactions provide insights into the compound’s versatility and potential applications .
Physical And Chemical Properties Analysis
Mechanism of Action
The exact mechanism of action for this compound depends on its specific biological target. Researchers have investigated its interactions with enzymes, receptors, or other cellular components. Understanding the binding modes and molecular interactions is crucial for designing derivatives with enhanced activity. Further studies are needed to unravel its precise mechanism in relevant biological contexts .
Safety and Hazards
properties
IUPAC Name |
2-cyclopropyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-10(14)6-3-7-9(11-4-6)15-8(12-7)5-1-2-5/h3-5H,1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSDBOCVPPTPCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(O2)N=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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